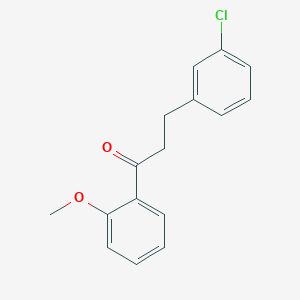

3-(3-Chlorophenyl)-2'-methoxypropiophenone

Descripción

Overview of Propiophenone (B1677668) Derivatives in Academic Inquiry

Propiophenone and its derivatives are a class of aromatic ketones that have been the subject of extensive academic and industrial research. These compounds serve as versatile intermediates in the synthesis of more complex molecules, including many pharmaceuticals. ontosight.ai The core structure's amenability to chemical modification has led to the development of derivatives with a wide spectrum of pharmacological activities. Research has identified propiophenone derivatives with potential applications as anti-inflammatory, analgesic, antidepressant, and neuroprotective agents. Furthermore, specific derivatives have been investigated for their potential in treating a range of conditions, from neurological disorders to diabetes and cancer. nih.gov

Rationale for Investigating Substituted Propiophenones

The investigation of substituted propiophenones is driven by the principles of medicinal chemistry and drug design, where the goal is to create molecules with specific, enhanced properties. The addition of substituents—atoms or functional groups—to the core propiophenone structure can profoundly alter its electronic, steric, and lipophilic characteristics. These changes, in turn, influence how the molecule interacts with biological targets like enzymes and receptors.

By strategically selecting and positioning substituents, researchers can aim to:

Enhance binding affinity and selectivity for a specific biological target.

Improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Increase therapeutic efficacy while minimizing off-target effects.

Develop novel compounds with unique biological or material science applications.

The systematic study of how different substituents affect the properties of the propiophenone scaffold is a key strategy in the discovery of new therapeutic agents and functional organic materials.

Scope and Research Significance of 3-(3-Chlorophenyl)-2'-methoxypropiophenone

This compound is a specific derivative that incorporates both a chlorophenyl and a methoxy (B1213986) group. While extensive, dedicated research on this particular molecule is limited in publicly available literature, its significance can be inferred from its structure. It is primarily recognized as a chemical building block or intermediate, valuable for the synthesis of more complex molecules. chemicalbook.comevitachem.com

The scientific interest in this compound lies in the combined electronic and steric effects of its substituents. The presence of an electron-withdrawing chlorine atom on one phenyl ring and an electron-donating methoxy group on the other creates a molecule with distinct properties that could be exploited in various synthetic pathways. Its primary role in current research is likely as a precursor for creating larger, potentially bioactive compounds, which would then be screened for pharmacological activity. Based on related structures, it could be a candidate for developing agents with anti-inflammatory or other therapeutic properties. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898762-20-4 | chemicalbook.com |

| Molecular Formula | C16H15ClO2 | chemicalbook.com |

| Formula Weight | 274.74 g/mol | chemicalbook.com |

| Synonyms | 3-(3-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | chemicalbook.com |

Contextualizing Chlorophenyl and Methoxy-Substituted Propiophenones within Organic Chemistry

The specific combination of chlorophenyl and methoxy substituents on the propiophenone framework is a classic example of molecular design in organic chemistry. Each group imparts distinct characteristics that are well-understood and frequently utilized in the synthesis of functional molecules, particularly in drug discovery. drughunter.comyoutube.com

The Chlorophenyl Group: The inclusion of a chlorine atom on a phenyl ring is a common strategy in medicinal chemistry. nih.gov The chloro group is an electron-withdrawing halogen that can influence a molecule's acidity, reactivity, and metabolic stability. It often increases lipophilicity (the ability to dissolve in fats), which can enhance a drug's ability to cross cell membranes. mdpi.com The position of the chlorine atom is also crucial; in this case, the meta-position on the phenyl ring directs the orientation of subsequent chemical reactions and defines the spatial relationship with potential binding sites on a target protein.

The Methoxy Group: The methoxy group (-OCH3) is prevalent in many natural products and approved drugs. nih.gov It is considered an electron-donating group, which can increase the electron density of the attached phenyl ring. This functional group can act as a hydrogen bond acceptor and its presence can significantly improve binding to a target protein pocket. tandfonline.com While generally stable, the methoxy group can be a site for metabolism (O-demethylation), a factor that medicinal chemists must consider during drug design. tandfonline.com Its ability to influence both electronic properties and molecular conformation makes it a valuable tool for optimizing a compound's biological activity. nih.govontosight.ai

The presence of both an electron-withdrawing group and an electron-donating group on the same propiophenone skeleton creates a molecule with a specific electronic profile, making this compound a tailored precursor for further chemical synthesis.

Table 2: Investigated Biological Activities of Various Propiophenone Derivatives

| Biological Activity | Example Application/Finding |

| Anti-inflammatory | Derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole showed significant anti-inflammatory activities. nih.gov |

| Antiparasitic | Chalcone (B49325) derivatives, which share a similar structural backbone, are studied for antileishmanial activity. mdpi.com |

| Antidepressant | Certain derivatives have been investigated for their potential in treating mental health disorders. |

| Anticancer | Phenylpropiophenone derivatives have been synthesized and evaluated for their anticancer activities against various cell lines. |

| Antidiabetic | Some propiophenone derivatives have been evaluated for antihyperglycemic activities. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFNISJTLKWLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644413 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-20-4 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 3 Chlorophenyl 2 Methoxypropiophenone

Retrosynthetic Analysis of 3-(3-Chlorophenyl)-2'-methoxypropiophenone

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.orgias.ac.in It involves breaking down the target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.comdeanfrancispress.com This process is achieved by conceptually cleaving bonds to identify potential synthetic pathways. wikipedia.orgscitepress.org

For this compound, the key bond for disconnection is the one between the carbonyl group and the alpha-carbon of the ethyl group, as well as the bond between the alpha and beta carbons of the propiophenone (B1677668) backbone. This leads to two primary retrosynthetic approaches:

Approach A: Friedel-Crafts Acylation Logic This approach disconnects the bond between the aromatic ring and the carbonyl carbon. This suggests a Friedel-Crafts acylation reaction where a substituted benzoyl chloride or a related acylating agent reacts with a suitable aromatic substrate.

Approach B: Grignard Reagent Addition Logic This pathway involves the disconnection of the bond between the carbonyl carbon and the adjacent aromatic ring. This points towards a reaction where a Grignard reagent, derived from a substituted aryl halide, attacks an appropriate electrophile like a nitrile or an acyl chloride.

These initial disconnections form the basis for exploring various classical and modern synthetic methods.

Classical and Modern Synthetic Approaches to Propiophenone Scaffolds

The synthesis of propiophenone and its derivatives can be achieved through several well-established and contemporary methods. These approaches offer flexibility in terms of starting materials and reaction conditions.

Friedel-Crafts Acylation in the Synthesis of Aryl Propiophenones

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. wikipedia.org It involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgjustdial.comnih.gov This electrophilic aromatic substitution reaction is highly effective for synthesizing aryl ketones. organic-chemistry.orgsigmaaldrich.com

The mechanism proceeds through the formation of an acylium ion, which then acts as the electrophile. justdial.comsigmaaldrich.com The aromatic ring attacks the acylium ion, leading to the formation of a ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting material, thus preventing further reactions on the same ring. organic-chemistry.org

For the synthesis of a propiophenone scaffold, propionyl chloride or propionic anhydride would be the acylating agent. pearson.com The choice of the aromatic substrate and the specific Lewis acid catalyst is crucial for achieving high yields and regioselectivity.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| Arene | Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Aryl Ketone |

Grignard Reagent-Mediated Synthetic Routes for Substituted Propiophenones

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orglibretexts.org Their reaction with various electrophiles provides versatile pathways to ketones.

Reaction with Nitriles: Grignard reagents can add to the electrophilic carbon of a nitrile to form an imine anion intermediate. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgjove.com This method is particularly useful as the reaction typically stops after the first addition, preventing the formation of tertiary alcohols. organicchemistrytutor.com A study on the synthesis of 3-methoxypropiophenone, an intermediate for the analgesic tapentadol, utilized the Grignard reaction of a Grignard reagent with propionitrile (B127096), achieving a high yield in a continuous flow process. ncl.res.inacs.org

Reaction with Acyl Chlorides: The reaction of a Grignard reagent with an acyl chloride can also produce a ketone. libretexts.org However, because ketones are also reactive towards Grignard reagents, the reaction often proceeds to form a tertiary alcohol. libretexts.orgstackexchange.compearson.com This occurs because the initially formed ketone is generally more reactive than the starting acyl chloride. stackexchange.com Careful control of reaction conditions, such as low temperatures and the use of less reactive organocadmium or organocuprate reagents, can sometimes allow for the isolation of the ketone.

| Grignard Reagent | Electrophile | Intermediate | Final Product |

|---|---|---|---|

| R-MgX | R'-CN (Nitrile) | Imine anion | Ketone (R-CO-R') |

| R-MgX | R'-COCl (Acyl Chloride) | Ketone | Tertiary Alcohol (unless controlled) |

Condensation Reactions for Propiophenone Derivative Formation

Condensation reactions, particularly the Claisen-Schmidt condensation, are pivotal in the synthesis of α,β-unsaturated ketones, which can be precursors to propiophenone derivatives. organic-chemistry.orgtaylorandfrancis.com The Claisen-Schmidt reaction is a type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgnumberanalytics.com

The reaction is typically base-catalyzed and involves the formation of an enolate from the ketone, which then attacks the aldehyde. libretexts.org The resulting β-hydroxy ketone can then undergo dehydration to form the conjugated enone. libretexts.orgacs.orgwikipedia.org This method is widely used for the synthesis of chalcones and related structures. numberanalytics.com While not a direct route to saturated propiophenones, the resulting α,β-unsaturated ketone can be subsequently reduced to the desired propiophenone scaffold.

The Claisen-Schmidt reaction is a valuable tool for creating diverse molecular architectures. nih.govscispace.com

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry has seen the advent of techniques that can accelerate reaction rates, improve yields, and offer more environmentally friendly protocols.

Microwave-Assisted Synthesis of Methoxypropiophenones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajgreenchem.comajchem-a.comrjpdft.comnumberanalytics.com This technique utilizes microwave radiation to directly heat the reactants, leading to rapid and uniform heating. ajgreenchem.com The advantages of MAOS include significantly reduced reaction times, often from hours to minutes, increased product yields, and enhanced reaction selectivity. ajchem-a.comrjpdft.compatsnap.com

The efficiency of microwave heating stems from the interaction of the microwave radiation with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field. This rapid molecular motion generates heat. Microwave-assisted synthesis is considered a green chemistry approach as it often reduces energy consumption and can sometimes be performed in the absence of a solvent. ajgreenchem.comrjpdft.com This methodology has been successfully applied to a variety of organic transformations, making it a viable and efficient alternative to conventional heating methods for the synthesis of methoxypropiophenone derivatives. ajchem-a.com

Ultrasound-Assisted Synthetic Protocols for Propiophenone Derivatives

In the context of propiophenone derivatives, sonication offers a promising alternative to traditional synthetic protocols. Research into the synthesis of various acetamide (B32628) derivatives has demonstrated that ultrasound-assisted methods can dramatically reduce reaction times from hours to minutes while simultaneously increasing product yields. For instance, in the synthesis of certain 1,2,4-triazole (B32235) coupled acetamide derivatives, conventional heating required 10–36 hours, whereas ultrasound irradiation accomplished the synthesis in just 39–80 minutes, with yields improving from a moderate to a good-to-excellent range (65–80%). This efficiency is a common feature in ultrasound-assisted reactions.

A comparative study on the semi-synthesis of natural methoxylated propiophenones from phenylpropenes highlighted the advantages of both ultrasound and microwave heating over conventional methods. researchgate.net These techniques facilitate rapid and practical synthesis, demonstrating the potential for broader application in the production of various propiophenone analogues. The primary benefits include a significant reduction in energy consumption and the use of smaller quantities of solvents.

| Parameter | Conventional Protocol | Ultrasound-Assisted Protocol |

|---|---|---|

| Reaction Time | 16–26 hours | 40–80 minutes |

| Temperature | Reflux | 45–55 °C |

| Yield | 60–75% (Low to Moderate) | 75–89% (Good to Excellent) |

Stereoselective Synthesis of Propiophenone Analogues

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different pharmacological activities. Asymmetric synthesis provides the tools to selectively produce the desired enantiomer. For propiophenone analogues, stereoselectivity can be introduced at the carbon alpha to the carbonyl group or by reduction of the ketone to a chiral alcohol.

One major strategy is the asymmetric reduction of the prochiral ketone functionality. This transformation yields chiral secondary alcohols, which are valuable intermediates. While traditional chemical methods using chiral catalysts like Ruthenium-bisphosphine-diamine complexes are effective for many ketones, biocatalysis offers a green and highly selective alternative. mdpi.com Studies have shown that whole-cell cultures, particularly various yeast strains (Saccharomyces cerevisiae, Rhodotorula species), can effectively reduce substituted propiophenones with high enantioselectivity. researchgate.net For example, the asymmetric reduction of 3-chloropropiophenone (B135402) using immobilized Saccharomyces cerevisiae cells can produce (S)-3-chloro-1-phenylpropanol with an enantiomeric excess (e.e.) of 99%. researchgate.net The stereochemical outcome can often be controlled by selecting different yeast species, which may preferentially reduce the substrate to either the (S) or (R) alcohol.

Another approach involves the enantioselective functionalization of the α-carbon . This can be achieved through organocatalysis, which avoids the use of potentially toxic and expensive metals. For instance, the enantioselective α-tosyloxylation of propiophenone has been demonstrated, introducing an oxygen-containing functional group at the α-position with stereochemical control. researchgate.net Such methods rely on chiral catalysts to create a chiral environment around the substrate, directing the attack of the electrophile to one face of the enolate or enamine intermediate. This strategy is fundamental for accessing optically active functionalized carbonyl compounds. researchgate.net

Catalyst Selection and Reaction Condition Optimization in this compound Synthesis

The synthesis of propiophenones often involves Friedel-Crafts acylation or Grignard reactions. For a substituted molecule like this compound, a common strategy would involve the reaction of a Grignard reagent derived from a chlorophenyl halide with a methoxy-substituted benzonitrile (B105546) or benzaldehyde (B42025) derivative, or vice versa. The selection of the catalyst and the optimization of reaction conditions are critical for maximizing yield and minimizing byproducts.

In the synthesis of the related compound 3-methoxypropiophenone, a Grignard-based approach is well-documented. One patented method involves reacting m-bromoanisole with magnesium in a tetrahydrofuran (B95107) (THF) solution, catalyzed by aluminum chloride, to form the Grignard reagent. This reagent then reacts with propionitrile to yield the final product. The presence of the Lewis acid catalyst, aluminum chloride, is crucial for facilitating the reaction. Optimization of this process involves controlling the temperature (50-55°C) to maintain a steady reaction rate and ensuring the complete consumption of magnesium by allowing sufficient reflux time (0.5-1.0 hour).

Another route for synthesizing a similar analogue, m-chloropropiophenone, utilizes a condensation and decarboxylation reaction between m-chlorobenzoic acid and propionic acid. This reaction is performed over a composite catalyst of iron (Fe) and manganese dioxide (MnO₂). The optimization of this two-stage process requires careful control over several parameters. The initial condensation reaction is preferably carried out at 140°C for 3.5 hours, followed by decarboxylation at a higher temperature of 280°C for 30 minutes. The molar ratio of the reactants is also a key variable, with an optimal ratio of propionic acid to m-chlorobenzoic acid found to be 4:1.

| Target Analogue | Reactants | Catalyst | Solvent | Key Conditions |

|---|---|---|---|---|

| 3-Methoxypropiophenone | m-Bromoanisole, Mg, Propionitrile | Aluminum Chloride (AlCl₃) | Tetrahydrofuran (THF) | 50-55°C; 1-2h reaction with nitrile |

| m-Chloropropiophenone | m-Chlorobenzoic acid, Propionic acid | Fe / MnO₂ | None (neat) | Condensation: 140°C, 3.5h; Decarboxylation: 280°C, 0.5h |

| Propiophenone | Benzoic acid, Propionic acid | Calcium acetate (B1210297) / Alumina | None (vapor phase) | 450–550 °C |

Green Chemistry Principles in Propiophenone Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of propiophenones can be made more sustainable by adhering to these principles.

Prevention of Waste : The most effective green strategy is to prevent waste generation in the first place. This involves designing synthetic routes with high yields and minimal byproducts. For example, optimizing catalyst and reaction conditions, as discussed previously, directly contributes to waste prevention.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the vapor-phase ketonization of benzoic acid and propionic acid are advantageous as their main byproducts are carbon dioxide and water, leading to a relatively high atom economy. nih.gov

Less Hazardous Chemical Syntheses : This principle encourages using substances that pose little or no toxicity. A notable example in the synthesis of methoxy-substituted propiophenones is the avoidance of highly toxic methylating agents like dimethyl sulfate (B86663), which was used in older, traditional processes. Newer methods that build the methoxy (B1213986) group into the starting materials are inherently safer.

Safer Solvents and Auxiliaries : Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green approaches aim to reduce solvent use or replace them with safer alternatives like water, bio-based solvents, or supercritical CO₂. Solvent-free reactions, such as the synthesis of benzopyranopyrimidines using ultrasound mediation, exemplify this principle and are applicable to other heterocyclic syntheses.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can carry out a reaction multiple times, reducing waste. The use of metal catalysts (Fe/MnO₂, AlCl₃) or biocatalysts (yeast enzymes) in propiophenone synthesis pathways enhances reaction efficiency and aligns with green chemistry principles.

By integrating these principles, the synthesis of this compound and its analogues can be shifted towards more environmentally benign and economically viable manufacturing processes.

Computational and Theoretical Investigations of 3 3 Chlorophenyl 2 Methoxypropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio and DFT methods provide a foundational understanding of a molecule's geometry, stability, and reactivity without the need for experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 3-(3-Chlorophenyl)-2'-methoxypropiophenone would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the molecule's energy, providing key information on bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations, such as total energy, dipole moment, and charge distribution, offer insights into the molecule's polarity and how it might interact with other molecules or a biological target. The reactivity of the molecule can be further explored through the calculation of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals.

Frontier Molecular Orbital (HOMO/LUMO) Analysis of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the distribution of the HOMO and LUMO orbitals would reveal which parts of the molecule are most involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red areas indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue areas showing regions of low electron density (positive potential), which are favorable for nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, highlighting them as potential sites for hydrogen bonding or interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV Spectra)

DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. The calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond or the bending of C-H bonds.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). This calculation provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light at specific wavelengths.

Molecular Dynamics (MD) Simulations for Conformational Landscape

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule by simulating the movement of its atoms over time.

An MD simulation of this compound would reveal its flexibility and the different shapes (conformations) it can adopt in various environments, such as in a solvent or near a biological receptor. This information is crucial for understanding how the molecule might bind to a target protein, as it can adopt a specific conformation to fit into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. QSAR models aim to establish a mathematical correlation between the structural properties of a series of molecules and their biological activity.

To perform a QSAR study involving this compound, a dataset of structurally similar compounds with measured biological activity would be required. Various molecular descriptors—quantifiable properties related to a molecule's structure, such as its size, shape, and electronic properties—would be calculated for each compound. Statistical methods would then be used to build a model that predicts the activity based on these descriptors. Such a model could then be used to predict the activity of new, unsynthesized compounds.

Development of 2D and 3D QSAR Models for Propiophenone (B1677668) Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org These models are essential for predicting the activity of newly designed molecules and understanding the structural features required for a specific biological response.

2D QSAR: This approach uses two-dimensional molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, to build a predictive model. frontiersin.org 2D QSAR is computationally efficient and particularly useful for large datasets, providing insights into how properties like lipophilicity and molecular size influence the activity of propiophenone analogues. frontiersin.org

3D QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of the molecules. researchgate.net These methods align a series of compounds and calculate their steric and electrostatic fields. The variations in these fields are then correlated with changes in biological activity.

In a study focused on propiophenone-related derivatives (chalcones) with anti-HIV-1 protease activity, a 3D-QSAR model was developed that demonstrated good predictive capability. researchgate.net The statistical quality of a QSAR model is paramount for its reliability. Key parameters used for validation include the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value signifies good predictive power for new compounds. The developed model for these derivatives showed robust statistical parameters, indicating its utility in predicting the activity of new analogues. researchgate.net

| Model Parameter | Description | Reported Value researchgate.net |

| R² | Coefficient of determination; indicates the goodness of fit for the training set. | 0.94 |

| Q² | Cross-validated correlation coefficient; indicates the predictive ability of the model. | 0.59 |

This table presents statistical validation parameters for a 3D-QSAR model developed for propiophenone-related derivatives.

Identification of Key Molecular Descriptors and Pharmacophores

A primary outcome of QSAR studies is the identification of key molecular features that govern biological activity. These can be specific physicochemical properties (molecular descriptors) or the spatial arrangement of essential interaction points (pharmacophores).

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. In QSAR studies of pharmaceutical compounds, important descriptors often include hydrophobicity (log D), electronic properties (pKₐ), molecular size (molecular weight), and polar surface area (PSA). nih.gov By analyzing the contribution of various descriptors to the QSAR model, researchers can determine which properties are most critical for enhancing the activity of propiophenone derivatives.

Pharmacophores: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov According to the IUPAC definition, it is the ensemble of features crucial for triggering or blocking a biological response. nih.gov 3D-QSAR models are instrumental in deriving these pharmacophoric features. For a class of inhibitors, a pharmacophore model might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific 3D geometry. This information is invaluable for designing new molecules that fit the pharmacophore and are likely to be active. researchgate.net

| Pharmacophore Feature | Description | Potential Role in Propiophenone Analogues |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | The methoxy and carbonyl groups in the propiophenone scaffold could act as key hydrogen bond acceptors. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | Modifications to the core structure could introduce donor groups to enhance binding. |

| Hydrophobic Group | A nonpolar group that can engage in hydrophobic interactions. | The chlorophenyl ring is a significant hydrophobic feature that likely interacts with nonpolar pockets in a target protein. |

| Aromatic Ring | A planar, cyclic, conjugated ring system. | The two aromatic rings in the structure can participate in π-π stacking or other aromatic interactions. |

This table outlines common pharmacophoric features and their potential relevance to the this compound scaffold.

In Silico Screening and Virtual Ligand Design for Target Interactions

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method accelerates the drug discovery process by prioritizing compounds for further experimental testing, thus saving time and resources. researchgate.net

When the 3D structure of a biological target is known, structure-based virtual screening is employed. This often involves molecular docking, where candidate ligands are computationally placed into the binding site of the target to evaluate their binding affinity and pose. nih.govorientjchem.org If the target structure is unknown, ligand-based methods are used. These approaches, such as pharmacophore screening, rely on the knowledge of other molecules that bind to the target. researchgate.netresearchgate.net A pharmacophore model developed from active propiophenone analogues can be used as a 3D query to filter large compound databases, identifying structurally diverse molecules that possess the key features required for biological activity. researchgate.net

Following the identification of initial "hits" from virtual screening, the process of virtual ligand design begins. This involves the rational, structure-guided modification of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. Using the insights gained from QSAR and pharmacophore models, medicinal chemists can design novel propiophenone derivatives with optimized interactions with the target binding site.

AI-Driven Retrosynthesis Prediction for Novel Propiophenone Derivatives

Once a novel and promising propiophenone derivative has been designed in silico, the next critical challenge is to determine a viable synthetic route. Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available precursors. researchgate.net Traditionally a complex task relying on expert chemical intuition, this process is now being revolutionized by artificial intelligence (AI).

The process typically involves two main tasks:

Single-step Retrosynthesis: Given a target molecule, the AI model predicts potential reactants or precursors that could form it in a single reaction step. cityu.edu.hk

Multi-step Retrosynthesis Planning: The AI recursively applies single-step predictions, creating a "retrosynthesis tree" that maps out a complete pathway from the target molecule back to simple, purchasable starting materials. cityu.edu.hk

Preclinical Biological Evaluation of 3 3 Chlorophenyl 2 Methoxypropiophenone

In Vitro Biological Activity Assessment

Extensive literature searches have revealed no specific preclinical data on the in vitro biological activities of the chemical compound 3-(3-Chlorophenyl)-2'-methoxypropiophenone. The following sections detail the absence of research findings in key areas of biological evaluation.

Antimicrobial Properties against Pathogens

There is no available scientific literature detailing the evaluation of this compound for its antimicrobial properties against any pathogenic bacteria or fungi. While studies have been conducted on the antimicrobial activities of various other propiophenone (B1677668), chlorophenyl, and methoxyphenyl derivatives, no specific data exists for this particular compound. nih.govnih.govbiomedpharmajournal.org

Antimicrobial Activity of this compound

| Pathogen | Test Method | Results (e.g., MIC, Zone of Inhibition) |

|---|

Antioxidant Activity and Mechanisms

No studies have been published that investigate the antioxidant activity of this compound. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been used to evaluate other chlorophenyl compounds and phenolic derivatives, but not this compound itself. nih.govresearchgate.netmdpi.com Therefore, its potential antioxidant mechanisms remain unelucidated.

Antioxidant Activity of this compound

| Assay | Method | Results (e.g., IC50, % Inhibition) |

|---|

Anticancer Potential in Specific Cell Lines

There is a lack of published research on the anticancer potential of this compound. Consequently, no data from cytotoxicity or anti-proliferative assays on any cancer cell lines are available for this specific compound. Research into the anticancer properties of other methoxypropiophenone analogues and related structures has been conducted, but these findings cannot be extrapolated to the subject compound. nih.govmdpi.comresearchgate.netnih.govpreprints.org

Anticancer Activity of this compound

| Cell Line | Assay | Results (e.g., IC50, % Viability) |

|---|

Enzyme Inhibition and Modulation Studies

No specific studies on the enzyme inhibition or modulation activities of this compound have been found in the scientific literature. While enzyme inhibition is a known mechanism for various pharmaceutical compounds, including some propiophenone derivatives, there is no evidence to suggest that this compound has been evaluated as an enzyme inhibitor. wikipedia.orgyoutube.comnih.govnih.gov

Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | Results (e.g., IC50, Ki) |

|---|

Receptor Binding and Functional Modulation Studies (Preclinical)

Similar to the in vitro activity assessments, there is no available preclinical data regarding the receptor binding and functional modulation of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chlorophenyl)-2'-methoxypropiophenone, and how can reaction conditions be optimized?

- Methodology :

-

Friedel-Crafts Acylation : React 3-chlorophenyl magnesium bromide with 2'-methoxypropiophenone derivatives in anhydrous THF under inert atmosphere. Optimize stoichiometry (e.g., 1:1.2 molar ratio) and temperature (0–25°C) to minimize side reactions like over-alkylation .

-

Catalytic Hydrogenation : For intermediates with unsaturated bonds, use palladium on charcoal (5–10% w/w) under H₂ (1–3 atm) in ethanol. Monitor reaction progress via TLC or HPLC to avoid over-reduction .

-

Yield Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and catalyst loading (e.g., 0.5–2 mol% Pd) based on similar trifluoromethyl-propanone syntheses .

- Key Data :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 65–70 | |

| Grignard Addition | None | THF | 55–60 | |

| Catalytic Hydrogenation | Pd/C | EtOH | 75–80 |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to identify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, chlorophenyl aromatic signals) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or methoxy groups) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Ventilation : Use fume hoods due to potential respiratory irritation from chlorophenyl derivatives .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Segregate halogenated waste and use licensed contractors for incineration .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of the chlorophenyl and methoxy groups during nucleophilic substitution?

- Methodology :

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic solvents vs. protic solvents) using UV-Vis spectroscopy or quenching experiments .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electronic effects of substituents on transition states .

- Isotopic Labeling : Use ¹⁸O-labeled methoxy groups to track regioselectivity in substitution reactions .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

- Methodology :

- Light Sensitivity : Store samples in amber vials at –20°C to prevent photolytic cleavage of the methoxy group .

- Thermal Stability : Conduct accelerated aging tests (40–60°C) and monitor decomposition via GC-MS .

- pH Control : Buffered solutions (pH 6–8) reduce hydrolysis of the ketone moiety .

Q. How can computational tools predict biological activity or enzyme interactions for this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., cytochrome P450) based on structural analogs .

- QSAR Modeling : Corrogate substituent electronegativity (Cl, OCH₃) with bioactivity data from PubChem .

- ADMET Prediction : SwissADME or ProTox-II to estimate toxicity profiles (e.g., hepatotoxicity risk) .

Q. How should researchers resolve discrepancies in reported catalytic efficiency for asymmetric synthesis of this compound?

- Methodology :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) and compare enantiomeric excess (ee) via chiral HPLC .

- Reaction Monitoring : Use in-situ IR to detect intermediate formation and optimize reaction time .

- Reproducibility Checks : Validate protocols across labs with standardized reagents and equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.